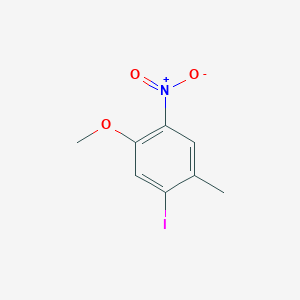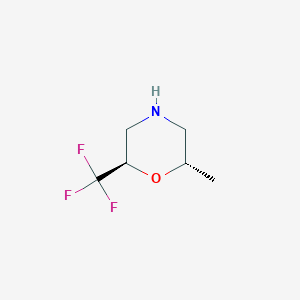
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, with an acetonitrile group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-3,5-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, which may result in different reactivity and biological activity.
2-(2,4-Difluorophenyl)acetonitrile: Lacks methoxy groups, affecting its solubility and interaction with biological targets.
2-(2,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, leading to different chemical and biological properties.
Uniqueness
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is unique due to the combination of fluorine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, while the methoxy groups can improve its solubility and metabolic profile.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and pharmaceuticals.
特性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC名 |
2-(2,4-difluoro-3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H9F2NO2/c1-14-7-5-6(3-4-13)8(11)10(15-2)9(7)12/h5H,3H2,1-2H3 |
InChIキー |
PKONMIRRLQTYHK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)CC#N)F)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


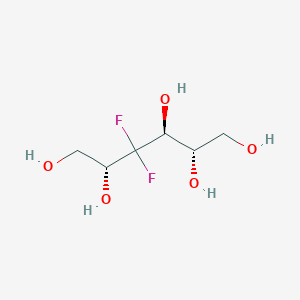
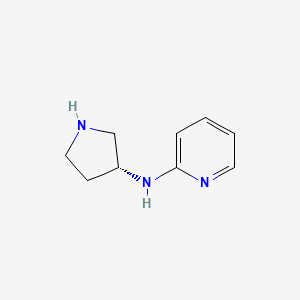
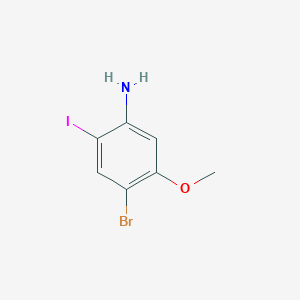
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
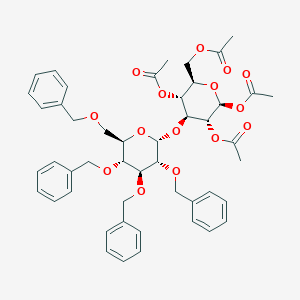
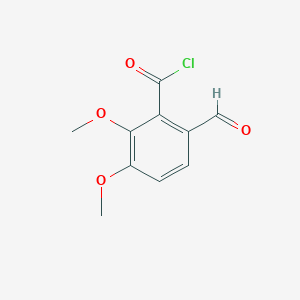
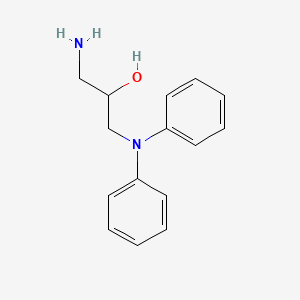
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
